(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol is a complex organic compound belonging to the class of 6-hydroxyflavonoids These compounds are characterized by the presence of a hydroxyl group at the C-6 position of the flavonoid skeleton
Preparation Methods
The synthesis of (3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield . Industrial production methods may include scalable techniques such as solid-phase extraction and high-performance liquid chromatography (HPLC) to purify the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon.
Scientific Research Applications
(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as estrogen receptor beta . It binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other 6-hydroxyflavonoids, such as:
- 4’-hydroxyflavonoids
- Flavans
- 1-benzopyrans
- Alkyl aryl ethers
- 1-hydroxy-2-unsubstituted benzenoids
- Benzene and substituted derivatives
- Oxacyclic compounds
- Dialkyl ethers
- Organofluorides
- Hydrocarbon derivatives
- Alkyl fluorides
Compared to these compounds, (3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol is unique due to its specific stereochemistry and the presence of both difluoro and methoxymethyl groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H20F2O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-3,3a,4,9b-tetrahydro-1H-cyclopenta[c]chromen-8-ol |
InChI |
InChI=1S/C20H20F2O4/c1-25-10-12-6-14(24)7-15-16-8-20(21,22)9-17(16)18(26-19(12)15)11-2-4-13(23)5-3-11/h2-7,16-18,23-24H,8-10H2,1H3/t16-,17-,18-/m0/s1 |
InChI Key |
GPFRMIHXGMVMGF-BZSNNMDCSA-N |
Isomeric SMILES |
COCC1=C2C(=CC(=C1)O)[C@@H]3CC(C[C@@H]3[C@@H](O2)C4=CC=C(C=C4)O)(F)F |
Canonical SMILES |
COCC1=C2C(=CC(=C1)O)C3CC(CC3C(O2)C4=CC=C(C=C4)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.